![molecular formula C14H21N3O5 B1433731 Desthiobiotin N-hydroxysuccinimidyl ester CAS No. 80750-24-9](/img/structure/B1433731.png)
Desthiobiotin N-hydroxysuccinimidyl ester
Overview
Description
Desthiobiotin N-hydroxysuccinimidyl ester is a chemical compound widely used in biochemical and molecular biology research. It is a derivative of desthiobiotin, a biotin analog, and is often employed for labeling and capturing biomolecules through the biotin-streptavidin interaction . This compound is particularly valued for its ability to bind to primary amine groups in proteins and nucleic acids, facilitating various detection and purification processes.
Biochemical Analysis
Biochemical Properties
Desthiobiotin N-hydroxysuccinimidyl ester plays a crucial role in biochemical reactions by facilitating the labeling of biomolecules. It interacts with primary amine groups on proteins and nucleic acids, forming stable amide bonds. This interaction is essential for various biochemical applications, including affinity capture and purification of proteins. The compound is known to bind to streptavidin, allowing for the efficient capture and subsequent release of labeled biomolecules .
Cellular Effects
This compound influences various cellular processes by enabling the labeling and tracking of proteins within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by modifying proteins involved in these processes. The compound’s ability to label proteins allows researchers to study protein interactions and functions within different cellular contexts .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with primary amine groups on biomolecules. This reaction forms stable amide bonds, which are crucial for the compound’s labeling capabilities. The labeled biomolecules can then be captured using streptavidin, allowing for their detection and purification. This mechanism is widely used in biochemical assays and experiments to study protein interactions and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable when stored at appropriate temperatures (2-8°C). Its stability and labeling efficiency may decrease over extended periods or under suboptimal storage conditions. Long-term studies have shown that the compound can maintain its labeling capabilities for several months when stored properly .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower dosages, the compound effectively labels proteins without causing significant adverse effects. At higher dosages, there may be potential toxic effects, including disruptions in cellular functions and metabolic processes. It is essential to optimize the dosage to achieve the desired labeling efficiency while minimizing any potential adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein labeling and purification. It interacts with enzymes and cofactors that facilitate the formation of stable amide bonds with primary amine groups on proteins. This interaction is crucial for the compound’s role in biochemical assays and experiments. The labeled proteins can then be captured and analyzed using streptavidin-based methods .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the efficient localization and accumulation of the compound in specific cellular compartments. The compound’s ability to bind to streptavidin allows for its targeted capture and release, facilitating its use in various biochemical applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in labeling and tracking proteins within cells, allowing researchers to study protein interactions and functions in different subcellular contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of desthiobiotin N-hydroxysuccinimidyl ester typically involves the reaction of desthiobiotin with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions . The resulting product is purified through standard chromatographic techniques to obtain a high-purity ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Large-scale production may also incorporate automated systems for synthesis, purification, and quality control to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Desthiobiotin N-hydroxysuccinimidyl ester primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds, making it an effective reagent for bioconjugation . This compound does not typically undergo oxidation or reduction reactions under standard laboratory conditions.
Common Reagents and Conditions
The most common reagents used with this compound are primary amines, which are present in proteins and other biomolecules. The reaction is usually carried out in a buffered aqueous solution at a pH of around 7.5 to 8.5 to ensure optimal reactivity and stability .
Major Products Formed
The primary product formed from the reaction of this compound with primary amines is a biotinylated biomolecule. This biotinylated product can then be used for various downstream applications, including affinity purification and detection .
Scientific Research Applications
Bioconjugation
Bioconjugation refers to the process of chemically linking biomolecules, such as proteins or antibodies, to other molecules or surfaces. Desthiobiotin NHS ester is particularly valuable in this context due to its ability to form stable conjugates.
- Mechanism : The NHS ester reacts with primary amines on proteins to form stable amide bonds, facilitating the attachment of biomolecules to various surfaces or other molecules.
- Applications : This technique enhances the development of targeted therapies and diagnostics by allowing for the specific delivery of therapeutic agents to desired sites.
Labeling and Detection
Desthiobiotin NHS ester serves as a labeling agent in various assays, enabling researchers to track and visualize biomolecules in complex biological systems.
- Fluorescence Microscopy : It can be used to label proteins for visualization under fluorescence microscopy, aiding in the study of cellular functions and interactions.
- Flow Cytometry : The compound is also applicable in flow cytometry for detecting specific proteins on cell surfaces.
Drug Development
In pharmaceutical research, Desthiobiotin NHS ester plays a critical role in designing drug delivery systems.
- Conjugation with Therapeutics : It facilitates the conjugation of therapeutic agents with targeting moieties, improving drug efficacy while minimizing side effects.
- Case Study : Research has demonstrated that conjugating chemotherapeutic agents with desthiobiotin can enhance targeting accuracy in cancer therapy, leading to reduced systemic toxicity.
Protein Purification
The compound is extensively used in affinity chromatography for the selective purification of proteins.
- Soft Release Characteristics : Unlike traditional biotin-streptavidin interactions, desthiobiotin allows for mild elution conditions, minimizing damage to target proteins or complexes.
- Case Study : In studies involving recombinant proteins, desthiobiotinylated targets were successfully purified without the co-purification of endogenous biotinylated molecules, demonstrating its effectiveness in maintaining sample integrity.
Diagnostics
Desthiobiotin NHS ester is employed in developing diagnostic kits, particularly in immunoassays.
- Enhanced Sensitivity : Its ability to form stable conjugates significantly improves the sensitivity and specificity of disease detection methods.
- Applications in ELISA : The compound is frequently used in enzyme-linked immunosorbent assays (ELISAs) for quantifying specific proteins related to various diseases.
Data Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Bioconjugation | Attaching biomolecules to surfaces or other molecules | Enhances targeted therapies and diagnostics |
Labeling and Detection | Tracking biomolecules using fluorescence microscopy or flow cytometry | Enables visualization and quantification of cellular functions |
Drug Development | Conjugating therapeutic agents with targeting moieties | Improves efficacy and reduces side effects |
Protein Purification | Selective purification using affinity chromatography | Maintains integrity of target proteins during purification |
Diagnostics | Developing immunoassays for disease detection | Increases sensitivity and specificity in diagnostic tests |
Mechanism of Action
The mechanism of action of desthiobiotin N-hydroxysuccinimidyl ester involves the formation of a stable amide bond between the ester and a primary amine group on the target biomolecule. This reaction is facilitated by the presence of the NHS group, which acts as a leaving group, making the ester highly reactive towards nucleophiles . The resulting biotinylated biomolecule can then interact with streptavidin or avidin, allowing for its capture, detection, or purification .
Comparison with Similar Compounds
Similar Compounds
Biotin N-hydroxysuccinimidyl ester: Similar to desthiobiotin N-hydroxysuccinimidyl ester but contains a biotin moiety instead of desthiobiotin.
N-hydroxysulfosuccinimidyl ester: A water-soluble analog of NHS esters, often used for bioconjugation in aqueous environments.
Uniqueness
This compound is unique in its ability to bind to streptavidin with a lower affinity compared to biotin, allowing for reversible capture and release of biotinylated molecules . This property makes it particularly useful in applications where gentle elution conditions are required .
Biological Activity
Desthiobiotin N-hydroxysuccinimidyl ester (DBNHS) is a bioconjugation reagent that plays a significant role in various biological applications due to its unique chemical properties. This compound is derived from desthiobiotin, a sulfur-free analog of biotin, and features an N-hydroxysuccinimide (NHS) ester group that facilitates the formation of stable amide bonds with primary amines on proteins and other biomolecules. This article explores the biological activity of DBNHS, its applications, and relevant research findings.
- Chemical Formula : C₁₄H₂₁N₃O₅
- CAS Number : 80750-24-9
- Molecular Weight : 307.34 g/mol
- Structure : The structure includes a desthiobiotin moiety linked to an NHS ester, enhancing its reactivity towards amines.
DBNHS exhibits biological activity primarily through its ability to form stable conjugates with proteins and other biomolecules. The NHS ester group reacts efficiently with primary amines under physiological conditions (pH 7.2 to 8.5), allowing for the formation of amide bonds. This reaction can be summarized as follows:
Where R-NH₂ represents a primary amine on a target biomolecule.
Applications in Biological Research
DBNHS is widely utilized in various research fields, including:
- Bioconjugation : Attaching biomolecules such as proteins or antibodies to surfaces or other molecules, enhancing targeted therapies and diagnostics .
- Labeling and Detection : Serving as a labeling agent in assays to track and visualize biomolecules, crucial for understanding cellular functions .
- Drug Development : Facilitating the conjugation of therapeutic agents to targeting moieties, improving drug efficacy and reducing side effects .
- Protein Purification : Used in affinity chromatography for the selective purification of proteins .
Stability and Reaction Kinetics
The stability of DBNHS in aqueous solutions is influenced by pH levels. Studies indicate that hydrolysis rates are significantly affected by pH; at neutral pH (around 7.2), the compound remains stable enough for effective bioconjugation, while higher pH levels lead to faster hydrolysis rates . The optimal conditions for biotinylation with DBNHS involve maintaining a slightly acidic to neutral pH to minimize hydrolysis while maximizing reaction velocity with primary amino groups.
Case Studies and Research Findings
- Protein Labeling : In a study focusing on the biotinylation of bovine serum albumin using sulpho-NHS-LC-biotin, researchers demonstrated that DBNHS facilitated effective labeling without compromising protein integrity. The assay revealed rapid binding kinetics at optimal pH levels, confirming the utility of DBNHS in protein studies .
- Therapeutic Applications : DBNHS has been explored for its potential in drug delivery systems. By conjugating therapeutic agents to targeting moieties via DBNHS, researchers found enhanced specificity and reduced systemic toxicity in experimental models .
- Bioconjugate Chemistry : A recent publication highlighted the application of NHS esters, including DBNHS, in developing site-specific biotin conjugates for clinical assays. The study emphasized the importance of optimizing reaction conditions to achieve high labeling efficiency while minimizing side reactions .
Summary Table of Biological Activities
Application | Description |
---|---|
Bioconjugation | Attaches biomolecules for targeted therapies |
Labeling and Detection | Labels proteins for visualization in assays |
Drug Development | Conjugates drugs to targeting moieties for enhanced efficacy |
Protein Purification | Facilitates selective purification of proteins via affinity chromatography |
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5/c1-9-10(16-14(21)15-9)5-3-2-4-6-13(20)22-17-11(18)7-8-12(17)19/h9-10H,2-8H2,1H3,(H2,15,16,21)/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSINCVWMDUPSG-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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